BENZYLAMINE, o-(2-(DIMETHYLAMINO)ETHOXY)-N-PHENYL-
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Overview
Description
Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl-: is an organic compound with the molecular formula C11H18N2O. It is a colorless, oily liquid that is soluble in organic solvents like chloroform and methanol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- typically involves the reaction of 2-(N,N-dimethylamino)ethanol with para-fluorobenzylamine in the presence of sodium hydride. The reaction is carried out at temperatures between 130-140°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .
Medicine: Pharmaceutical applications include its use as a precursor in the synthesis of drugs and as a research tool in medicinal chemistry .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other chemical products .
Mechanism of Action
The mechanism of action of benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Benzylamine: A simpler analog with the formula C6H5CH2NH2.
N,N-Dimethylbenzylamine: Contains a dimethylamino group attached to the benzylamine structure.
Phenethylamine: A related compound with a phenyl group attached to an ethylamine chain.
Uniqueness: Benzylamine, o-(2-(dimethylamino)ethoxy)-N-phenyl- is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its dimethylamino and ethoxy groups make it versatile for various synthetic and research applications .
Properties
CAS No. |
101602-51-1 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[[2-[2-(dimethylamino)ethoxy]phenyl]methyl]aniline |
InChI |
InChI=1S/C17H22N2O/c1-19(2)12-13-20-17-11-7-6-8-15(17)14-18-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3 |
InChI Key |
VYFSGDIOYSIFDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CNC2=CC=CC=C2 |
Origin of Product |
United States |
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